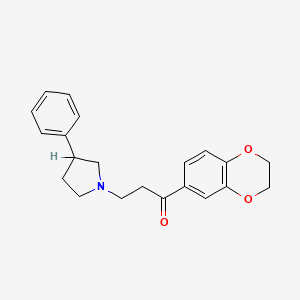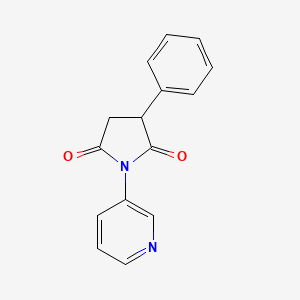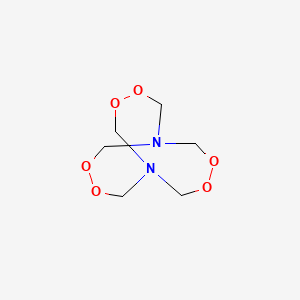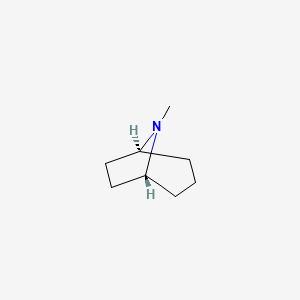
Tropane
Overview
Description
Tropane alkaloids are a class of nitrogenous compounds characterized by the this compound skeleton, a bicyclic structure consisting of a seven-membered ring and a five-membered ring. These compounds are primarily found in plants of the Solanaceae family and have been extensively studied for their diverse pharmacological properties and chemical synthesis methods.
Synthesis Analysis
The synthesis of enantiomerically enriched this compound derivatives has been achieved through intramolecular Pd-catalyzed alkene difunctionalization reactions, enabling the conversion of N-aryl-γ-aminoalkenes to this compound products with high yield and retention of enantiopurity (Schultz & Wolfe, 2011). Solid-phase synthesis methods have also been developed for the preparation of tertiary N-methyl amines, including tropanes, showcasing the versatility of modern synthetic methodologies in generating this compound derivatives (Sienkiewicz & Lazny, 2010).
Molecular Structure Analysis
This compound alkaloids are defined by their unique 8-azabicyclo[3.2.1]octane core, a structure that has inspired various synthetic strategies for the construction of this compound and its analogues. Recent approaches involve the construction of this core through aziridination and vinyl aziridine rearrangement, providing a robust platform for the production of this compound analogs (Chow et al., 2023).
Chemical Reactions and Properties
This compound alkaloids' biosynthesis involves unique enzymes and reactions, such as the involvement of an unusual type III polyketide synthase and non-enzymatic condensation processes, elucidating the complex pathways leading to these compounds in nature (Huang et al., 2019). Additionally, the synthesis of this compound derivatives explores various chemical reactions, including Brønsted acid-catalyzed pseudotransannular desymmetrization, highlighting the diverse methodologies employed in accessing the this compound scaffold (Rodríguez et al., 2020).
Scientific Research Applications
Synthesis and Applications in Medicine
Tropanes, an important class of alkaloid natural products, are found globally in plants and exhibit significant biological activity. They are among the oldest known medicines, with a history dating back to the early 19th century. Research has focused on their synthesis, leading to sophisticated synthetic protocols, including asymmetric and catalytic approaches. Over 100 new alkaloids have been discovered, with tropane alkaloids finding applications in pharmacology due to their biological activities (Afewerki, Wang, Liao, & Córdova, 2019).
Pharmacological Profile
This compound alkaloids are present in the Solanaceae family, including genera like Atropa and Scopolia. They are renowned for their wide variety of pharmacological actions on the central nervous system, respiratory system, and gastrointestinal system, and are used as antidotes against poisoning. Their anticholinergic properties are also significant (Sweta & Lakshmi, 2015).
Chemistry, Pharmacology, Biosynthesis, and Production
Characterized by their unique bicyclic this compound ring system, this compound alkaloids (TA) are primarily found in the Solanaceae and Erythroxylaceae families. They vary greatly in biological, chemical, and pharmacological properties. Scopolamine, also known as hyoscine, has a significant market for treating nausea, vomiting, motion sickness, and muscle spasms. This review provides an overview of TAs, emphasizing their structural diversity, pharmaceutical therapy applications, natural biosynthesis, and emerging production methods using tissue culture and microbial biosynthesis (Kohnen-Johannsen & Kayser, 2019).
Microbial Biosynthesis in Yeast
A novel approach involves engineering baker’s yeast to produce medicinal alkaloids hyoscyamine and scopolamine from simple sugars and amino acids. This method integrates functional genomics, protein engineering, heterologous transporters, and strain optimization to mimic the spatial organization of this compound alkaloid biosynthesis in plants. This microbial biosynthesis platform can aid in discovering new therapeutic agents for neurological diseases and ensure a robust supply of essential medicines (Srinivasan & Smolke, 2020).
Evolution of Defense in Plants
This compound alkaloids, along with terpenoids, evolved as chemical defenses in Datura stramonium (Solanaceae) against herbivores and pathogens. Genomic studies have shown expansion and selection on proteins related to this compound alkaloids and terpenoids production, providing insights into the adaptive genomic signatures in response to biotic and abiotic stresses (De-la-Cruz et al., 2021).
Engineering Microbial Biosynthesis Platforms
Efforts have been made to engineer yeast (Saccharomyces cerevisiae) for de novo production of tropine, a key intermediate in the biosynthetic pathway of medicinal this compound alkaloids like scopolamine. This engineered strain incorporates additional genes from diverse plants and bacteria, leading to the production of tropine and non-canonical this compound alkaloids like cinnamoyltropine (Srinivasan & Smolke, 2019).
Mechanism of Action
Target of Action
Tropane alkaloids (TAs) are known for their anticholinergic properties. They primarily target the neurotransmitter acetylcholine in the central and peripheral nervous system. They bind at either muscarinic and/or nicotinic receptors, blocking the action of acetylcholine .
Mode of Action
The mode of action of TAs involves the inhibition of acetylcholine by acting as competitive antagonists at muscarinic receptors. This blocks the binding of acetylcholine to the central nervous system and parasympathetic postganglionic muscarinic receptors . In cardiac uses, TAs work as nonselective muscarinic acetylcholinergic antagonists, increasing firing of the sinoatrial node (SA) and conduction through the atrioventricular node (AV) of the heart, opposing the actions of the vagus nerve, blocking acetylcholine receptor sites, and decreasing bronchial secretions .
Biochemical Pathways
The biosynthesis of TAs is best documented on the molecular genetic and biochemical level from solanaceous species. The structure-function relationships of this compound biosynthetic enzymes are critical to understanding regulation, turnover, and flux of metabolites through the pathway . This compound alkaloid biosynthesis has arisen at least twice during the evolution of angiosperms .
Pharmacokinetics
The pharmacokinetics of TAs have been studied in human subjects, after intravenous and intranasal administration. Based on the one-compartment model data, intravenous administration displayed first-order elimination while intranasal exhibited both first-order absorption and elimination . The urinary excretion rates of TAs vary, with some being excreted more than others .
Result of Action
The molecular and cellular effects of TAs are primarily due to their anticholinergic properties. They are used as antiemetics, anesthetics, antispasmodics, bronchodilators, and mydriatics . They also serve as lead compounds to generate more effective drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TAs. For example, endophytes have been found to be closely related to this compound alkaloids accumulation in Anisodus tanguticus and contribute to promote sustainable development, cultivation, and precision medicine of Anisodus tanguticus . The production of TAs is geography dependent and root endophytes are the primary drivers of this compound alkaloids accumulation, especially endophytic fungi .
Safety and Hazards
properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-9-7-3-2-4-8(9)6-5-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRPYZSEQKXZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879243 | |
| Record name | Tropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
529-17-9 | |
| Record name | Tropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



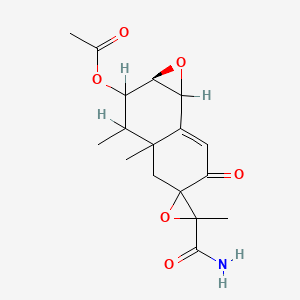
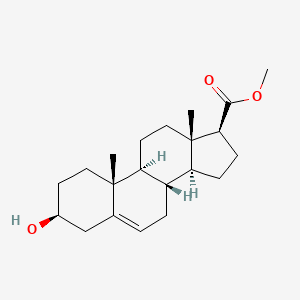
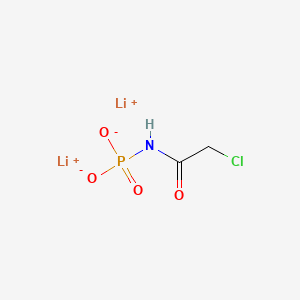
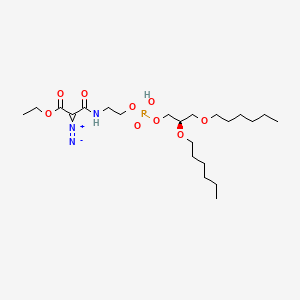

![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate](/img/structure/B1204734.png)


